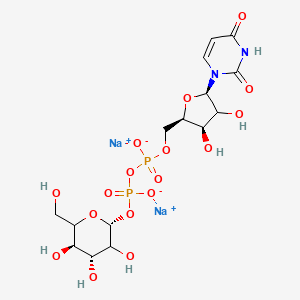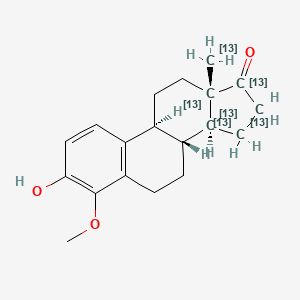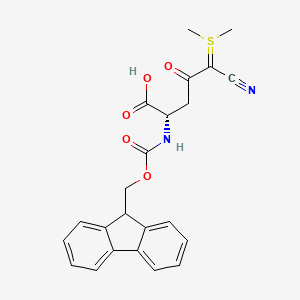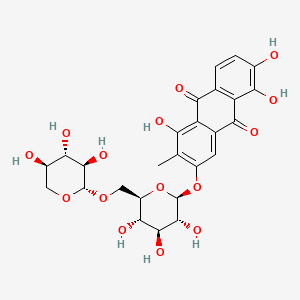
Ptp1B-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptp1B-IN-20 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a non-receptor type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including insulin signaling and energy metabolism. Inhibiting PTP1B has been considered a potential therapeutic strategy for treating diseases such as type 2 diabetes and obesity .
Vorbereitungsmethoden
The synthesis of Ptp1B-IN-20 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Ptp1B-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ptp1B-IN-20 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the inhibition of PTP1B and its effects on various signaling pathways. In biology, it is used to investigate the role of PTP1B in cellular processes and disease mechanisms. In medicine, this compound is being explored as a potential therapeutic agent for treating type 2 diabetes, obesity, and other metabolic disorders. Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Wirkmechanismus
The mechanism of action of Ptp1B-IN-20 involves its binding to the active site of PTP1B, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of key signaling molecules, leading to enhanced insulin signaling and improved glucose homeostasis. The molecular targets of this compound include the catalytic domain of PTP1B and specific residues involved in its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Ptp1B-IN-20 is unique compared to other PTP1B inhibitors due to its specific binding affinity and selectivity for PTP1B. Similar compounds include Ertiprotafib, which also targets PTP1B but has different binding characteristics and clinical efficacy. Other similar compounds include natural product-derived inhibitors and synthetic small molecules designed to target PTP1B with varying degrees of potency and selectivity .
Eigenschaften
Molekularformel |
C26H28O15 |
|---|---|
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
1,5,6-trihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O15/c1-7-12(4-9-15(16(7)29)17(30)8-2-3-10(27)19(32)14(8)18(9)31)40-26-24(37)22(35)21(34)13(41-26)6-39-25-23(36)20(33)11(28)5-38-25/h2-4,11,13,20-29,32-37H,5-6H2,1H3/t11-,13-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
FATNCJZCOOPLKZ-YJWXBJJPSA-N |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
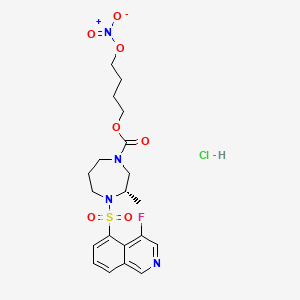
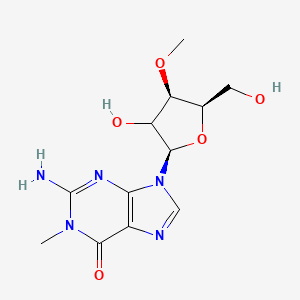

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
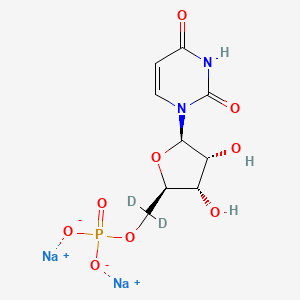
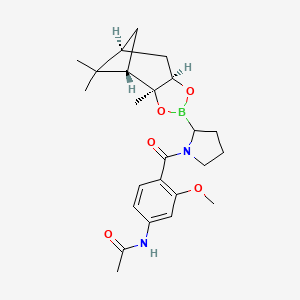

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
